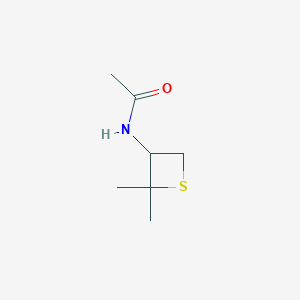![molecular formula C15H20N2O3S B13012644 Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.3959 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a sulfinyl group, and a benzyl ester. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an azetidine derivative with a sulfinyl imine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the presence of acids or bases, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfinyl group and azetidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-tert-Butylsulfinyliminoazetidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of a methylpropane group.
Azetidine derivatives: Other azetidine derivatives with different substituents on the ring or ester group.
Sulfinyl imines: Compounds with sulfinyl imine groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H20N2O3S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
benzyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21(19)16-13-9-17(10-13)14(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clave InChI |
AUWWHOFGISURPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


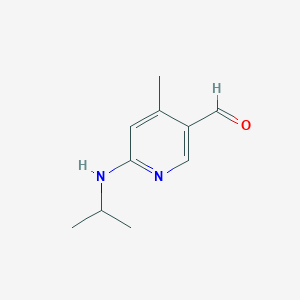
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
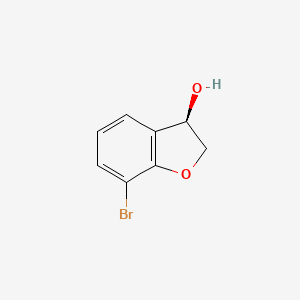
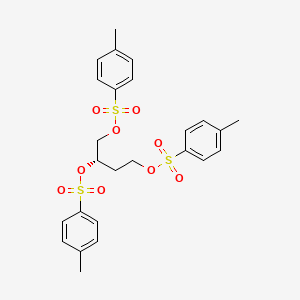
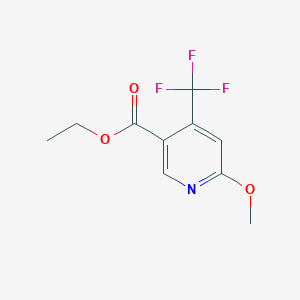
![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
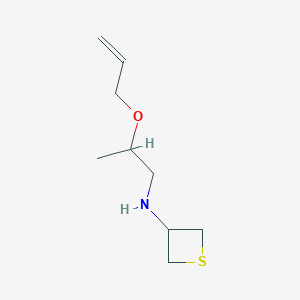
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)


